1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . The piperidine ring can then be introduced through various alkylation or acylation reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis . Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction of the carbonyl groups can be achieved using hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid: Shares the pyrazole core but lacks the piperidine ring.
1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of a piperidine ring.
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-(1H-pyrazole-5-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(8-3-4-11-12-8)13-5-1-2-7(6-13)10(15)16/h3-4,7H,1-2,5-6H2,(H,11,12)(H,15,16) |
InChI Key |
ZDIKHAUMWRTEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)C(=O)O |
Origin of Product |
United States |
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